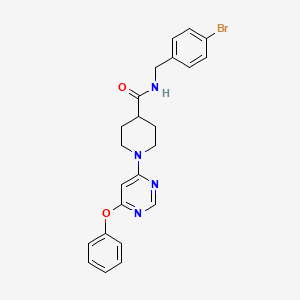
N-(4-bromobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide
Übersicht
Beschreibung
N-(4-bromobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide, also known as BPP, is a compound that has been extensively studied in the field of medicinal chemistry. BPP is a piperidine derivative that has been shown to have potential therapeutic applications due to its ability to interact with various receptors in the body.
Wirkmechanismus
The mechanism of action of N-(4-bromobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide is not fully understood, but it is believed to involve its interaction with various receptors in the body. N-(4-bromobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide has been shown to have a high affinity for the dopamine D2 receptor, which is involved in the regulation of mood and movement. N-(4-bromobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide has also been shown to interact with the sigma-1 receptor, which is involved in the regulation of various physiological processes, including pain perception, memory, and mood.
Biochemical and Physiological Effects
N-(4-bromobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which can lead to an improvement in mood and a reduction in symptoms of depression and anxiety. N-(4-bromobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-bromobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide is its high affinity for various receptors in the body, which makes it a useful tool for studying the function of these receptors. N-(4-bromobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide has been used in various in vitro and in vivo experiments to study the effects of receptor activation and inhibition. However, one limitation of N-(4-bromobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for the study of N-(4-bromobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide. One area of research is the development of N-(4-bromobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide analogs with improved pharmacological properties. Another area of research is the study of the effects of N-(4-bromobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide on other physiological processes, such as inflammation and metabolism. Additionally, N-(4-bromobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide may have potential applications in the treatment of other diseases, such as cancer and Alzheimer's disease. Further research is needed to fully understand the potential therapeutic applications of N-(4-bromobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide.
Conclusion
In conclusion, N-(4-bromobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide is a compound that has been extensively studied for its potential therapeutic applications. N-(4-bromobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide has been shown to have affinity for various receptors in the body and has been studied for its potential use in the treatment of various diseases. While further research is needed to fully understand the potential therapeutic applications of N-(4-bromobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide, it is clear that this compound has the potential to be a valuable tool in the field of medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
N-(4-bromobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have affinity for various receptors in the body, including the dopamine D2 receptor, the sigma-1 receptor, and the serotonin 5-HT1A receptor. N-(4-bromobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide has been studied for its potential use in the treatment of various diseases, including depression, anxiety, and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[(4-bromophenyl)methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23BrN4O2/c24-19-8-6-17(7-9-19)15-25-23(29)18-10-12-28(13-11-18)21-14-22(27-16-26-21)30-20-4-2-1-3-5-20/h1-9,14,16,18H,10-13,15H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQLWCSYYWGZLGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=C(C=C2)Br)C3=CC(=NC=N3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(3,4-Dimethylbenzenesulfonyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B3403404.png)
![5-amino-N-(3,5-dimethylphenyl)-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3403410.png)
![2-methyl-5-[5-(morpholin-4-ylcarbonyl)-1,2,4-oxadiazol-3-yl]-N-1-naphthylthiophene-3-sulfonamide](/img/structure/B3403424.png)
![N-(3-chlorophenyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B3403440.png)
![2-(1,1-dioxido-4H-1,2,4-benzothiadiazin-4-yl)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B3403447.png)


![5-amino-N-(3,5-dimethoxyphenyl)-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3403463.png)
![8-(2,3-dimethylphenoxy)-2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B3403469.png)
![1-(4-Chlorophenyl)-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one](/img/structure/B3403479.png)
![N-(2,4-difluorobenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B3403491.png)
![N-[6-(isopropylsulfonyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]-2-methoxybenzamide](/img/structure/B3403500.png)
![Methyl 6-isopropyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3403504.png)
![Ethyl 2-(2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate](/img/structure/B3403510.png)